molecular formula C17H16N4 B3037551 1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone CAS No. 478258-24-1

1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone

Cat. No. B3037551
M. Wt: 276.34 g/mol
InChI Key: HSYPSUYBPAOGKB-UDWIEESQSA-N
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Description

1-(4-Aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone, often referred to as APEQH, is an organic compound belonging to the class of quinoline derivatives. It is a heterocyclic compound with a quinoline ring system and a phenyl-ethanone moiety. APEQH has been studied for its potential applications in medicinal chemistry and pharmaceutical research due to its unique structure and properties.

Scientific Research Applications

Synthesis and Biological Activities

1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone and its derivatives are extensively researched in the synthesis of various compounds with potential biological and medicinal applications. For example, diaryl and triaryl hydrazone derivatives have been evaluated for their activities in areas like anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial applications. Specific compounds in this category have shown promising results in inhibiting uterotrophic activities and exhibiting cytotoxicity against certain human malignant breast cell lines (Pandey, Pal, Dwivedi, & Hajela, 2002).

Utility in Heterocyclic Synthesis

The utility of 1-(4-substituted-aminophenyl) ethanones, including the specific compound , is significant in the synthesis of heterocyclic compounds. These compounds serve as critical intermediates for synthesizing various systems like thiophene, oxazole, triazole, pyrimidine, pyridine, quinolone, and coumarin, which have extensive applications in biological and medicinal research (Salem, Helal, Alzahrani, & Gouda, 2021).

Anticancer Potential

Some derivatives of 1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone exhibit significant anticancer potential. For instance, certain anilino-3H-pyrrolo[3,2-f]quinoline derivatives, which include similar structural motifs, have shown high antiproliferative activity, suggesting their potential as anticancer agents. They act by forming intercalative complexes with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in specific phases, which may lead to apoptosis (Via et al., 2008).

properties

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16/h2-11,21H,18H2,1H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYPSUYBPAOGKB-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327880
Record name N-[(E)-1-(4-aminophenyl)ethylideneamino]quinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821649
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-aminophenyl)-1-ethanone N-(8-quinolinyl)hydrazone

CAS RN

478258-24-1
Record name N-[(E)-1-(4-aminophenyl)ethylideneamino]quinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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